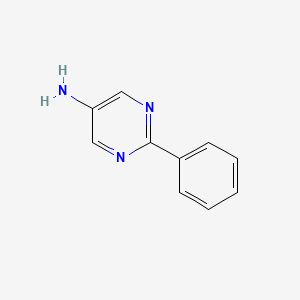

2-Phenylpyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPYDSQWLFBBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354909 | |

| Record name | 2-phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59808-52-5 | |

| Record name | 2-phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-pyrimidin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylpyrimidin-5-amine (CAS 59808-52-5): A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Phenylpyrimidine Core

2-Phenylpyrimidin-5-amine, bearing the CAS number 59808-52-5, is a heterocyclic aromatic amine that has garnered significant attention within the medicinal chemistry community. While it serves as a versatile chemical building block, its true value lies in the privileged nature of the 2-phenylpyrimidine scaffold. This structural motif is a cornerstone in the design of a multitude of biologically active compounds, most notably as inhibitors of various protein kinases.[1][2] The strategic placement of the phenyl group at the 2-position and the amine at the 5-position of the pyrimidine ring provides a synthetically tractable platform for the development of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases.[3][4]

This technical guide offers a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, spectral characterization, reactivity, and its pivotal role as a precursor in the synthesis of advanced molecular entities.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 59808-52-5 | [5][6] |

| Molecular Formula | C₁₀H₉N₃ | [6] |

| Molecular Weight | 171.20 g/mol | [6] |

| Appearance | Crystalline solid (predicted) | General chemical knowledge |

| Melting Point | Data not consistently available in peer-reviewed literature; commercial suppliers provide estimates. | [5] |

| Boiling Point | Data not available in peer-reviewed literature. | [5] |

| Solubility | Expected to be soluble in organic solvents such as ethanol and DMSO. | [7] |

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol:

This protocol is a general representation and may require optimization.

Materials:

-

Benzamidine hydrochloride

-

3-Ethoxy-2-propenal (or a suitable equivalent)

-

Sodium ethoxide

-

Absolute ethanol

-

Standard laboratory glassware

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add benzamidine hydrochloride and stir at room temperature to form the free base.

-

To this mixture, add the three-carbon synthon (e.g., 3-ethoxy-2-propenal) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

The crude product can be precipitated by the addition of cold water and collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Definitive spectral data for this compound is not widely published. However, based on the analysis of analogous structures, the following characteristic spectral features can be anticipated.[9][10]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.4-8.5 ppm.

-

Pyrimidine Protons: Two singlets or doublets in the aromatic region, characteristic of the C4-H and C6-H protons.

-

Amine Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Signals in the range of δ 125-165 ppm, corresponding to the carbons of the phenyl and pyrimidine rings.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the pyrimidine and phenyl rings.

-

C-N Stretching: A band in the 1250-1335 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of the compound.

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the 5-amino group and the electronic nature of the pyrimidine and phenyl rings.

Reactions of the Amino Group: The primary amine at the C5 position is a key handle for further synthetic elaboration. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Alkylation: Nucleophilic substitution reactions with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

Functionalization of the Heterocyclic Core: While the existing substituents influence the regioselectivity, the pyrimidine ring can potentially undergo further functionalization, such as electrophilic aromatic substitution, although the ring is generally considered electron-deficient.

Caption: Key reactions of the 5-amino group.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of kinase inhibitors. The 2-anilinopyrimidine scaffold, which can be readily accessed from this starting material, is a well-established pharmacophore that mimics the hinge-binding motif of ATP in the active site of many kinases.[3][11] By derivatizing the 5-amino group and/or modifying the phenyl ring, medicinal chemists can generate libraries of compounds to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Prominent examples of kinase inhibitor classes derived from the 2-phenylpyrimidine scaffold include:

-

Aurora Kinase Inhibitors: These are investigated for their potential in treating various cancers by disrupting mitosis.[1][2]

-

Polo-like Kinase 4 (PLK4) Inhibitors: Targeted for their role in centriole duplication, offering another avenue for anticancer therapy.[4]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Important in B-cell malignancies.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Broadly applicable in cancer treatment due to their role in cell cycle regulation.[3]

The intrinsic value of this compound lies in its role as a foundational element for building these complex and therapeutically relevant molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: While specific toxicological data for this compound is limited, aminopyridines and aminopyrimidines as a class can be toxic. They can be absorbed through the skin and gastrointestinal tract. Acute toxicity in related compounds has been observed.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a simple chemical intermediate; it is a key enabling scaffold for the discovery and development of novel therapeutics. Its strategic combination of a phenyl group and a reactive amino group on a pyrimidine core provides a robust platform for the synthesis of targeted kinase inhibitors and other biologically active molecules. This guide has provided a technical overview of its properties, synthesis, characterization, and applications, underscoring its importance for researchers and professionals in the field of drug discovery.

References

- Aminopyridines - EPA. (n.d.).

- Gulea, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6963.

- Furet, P., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 827-843.

- PubChemLite. (n.d.). 2-methyl-5-phenylpyrimidin-4-amine hydrochloride (C11H11N3).

- Chen, P., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine.

- Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-5109.

- Li, X., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349.

- Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.

- Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904.

- Mohana, K. N., & Kumar, C. S. A. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 59808-52-5 [chemicalbook.com]

- 6. 59808-52-5|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. PubChemLite - 2-methyl-5-phenylpyrimidin-4-amine hydrochloride (C11H11N3) [pubchemlite.lcsb.uni.lu]

- 11. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Phenylpyrimidin-5-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyrimidin-5-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry. The document is structured to deliver not just data, but also expert insights into the experimental rationale and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The 2-Phenylpyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including nucleobases. The introduction of a phenyl group at the 2-position and an amine at the 5-position creates the this compound core, a structure that has emerged as a "privileged scaffold" in modern drug discovery. Its rigid, planar geometry combined with hydrogen bonding capabilities (both donor and acceptor) makes it an ideal candidate for targeting ATP-binding sites in kinases and other enzymes. This guide will deconstruct its core physicochemical properties, which are paramount to understanding its behavior in both chemical and biological systems.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of any research and development effort. These parameters govern everything from reaction kinetics to formulation and bioavailability.

| Property | Value | Source |

| CAS Number | 59808-52-5 | [1][2] |

| Molecular Formula | C₁₀H₉N₃ | [1][3] |

| Molecular Weight | 171.20 g/mol | [1][4] |

| IUPAC Name | This compound | [3] |

| SMILES | NC1=CN=C(C2=CC=CC=C2)N=C1 | [3] |

| Physical Form | Solid | |

| Purity (Typical) | >95% | [3] |

| Storage | Room temperature, dry, sealed, protected from light | [1] |

Lipophilicity, Solubility, and Ionization State

These three interconnected properties are critical determinants of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For a molecule like this compound, which is often a starting point for library synthesis, these values guide derivatization strategies to optimize drug-like properties.[5]

| Parameter | Predicted/Analog Value | Rationale & Significance |

| LogP (Octanol/Water) | ~1.5 - 2.1 | The partition coefficient (LogP) indicates a compound's lipophilicity. Values for structurally similar compounds like 5-phenylpyrimidin-4-amine (1.5) and N-phenylpyrimidin-2-amine (2.1) suggest that this compound possesses moderate lipophilicity.[4][6] This is often a desirable range for oral bioavailability, balancing solubility with membrane permeability. |

| pKa (Acid Dissociation Constant) | Amine (NH₂): ~3-4; Pyrimidine Nitrogens: ~1-2 | The basicity of the amine and pyrimidine nitrogens is crucial for its interaction with biological targets and for its solubility in aqueous media. The anilino-like amine is expected to be weakly basic due to electron delocalization. The pyrimidine nitrogens are also weakly basic. The parent pyrimidin-5-amine has a pKa of 3.37.[7] This low basicity means it will be predominantly neutral at physiological pH (7.4), aiding cell membrane passage. |

| Aqueous Solubility | Low to Moderate | As a moderately lipophilic, weakly basic compound, solubility in neutral aqueous buffers is expected to be limited but can be enhanced at lower pH where the amine or pyrimidine nitrogens may become protonated. In drug development, solubility is a key challenge, and derivatives are often designed to improve this property.[5] |

Proposed Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

The synthesis of 2-phenylpyrimidine derivatives is well-established in the literature, frequently employing palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[5] This approach offers high yields and excellent functional group tolerance.

Workflow Diagram: Suzuki Coupling

Caption: Suzuki coupling workflow for this compound synthesis.

Step-by-Step Protocol

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidin-5-amine (1.0 eq) and phenylboronic acid (1.2 eq).

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and sodium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality Note: The choice of a palladium catalyst is critical; Pd(PPh₃)₄ is effective for a wide range of substrates. The base is essential for the transmetalation step in the catalytic cycle. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

Analytical Characterization: A Spectroscopic Profile

Structural confirmation is a non-negotiable step in synthesis. The following sections describe the expected spectroscopic data for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Phenyl Protons (C₆H₅): Signals will appear in the aromatic region (~7.4-8.5 ppm). Protons ortho to the pyrimidine ring will likely be the most downfield due to deshielding effects.

-

Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are in distinct chemical environments and should appear as singlets or narrow doublets in the aromatic region, likely downfield (~8.0-9.0 ppm).

-

Amine Protons (NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (~3.5-5.5 ppm). This signal will disappear upon D₂O exchange, a key confirmatory test.[8]

-

-

¹³C NMR: The carbon spectrum will show 8 distinct signals (due to symmetry in the phenyl group).

-

Aromatic Carbons: Phenyl and pyrimidine carbons will resonate in the ~110-160 ppm range. The carbon attached to the nitrogen (C5) and the carbon linking the two rings (C2) will have characteristic shifts.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups.

-

N-H Stretching: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[8][9]

-

C=N and C=C Stretching: Strong absorptions between 1500-1650 cm⁻¹ will correspond to the stretching vibrations of the pyrimidine and phenyl rings.

-

C-N Stretching: A band in the 1250-1335 cm⁻¹ region is indicative of the aromatic amine C-N bond.[9]

-

Aromatic C-H Bending: Out-of-plane bending bands below 900 cm⁻¹ can help confirm the substitution pattern of the phenyl ring.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 171.2 and 172.2, respectively, confirming the molecular weight.

-

Fragmentation: Common fragmentation pathways may include the loss of HCN from the pyrimidine ring or cleavage of the phenyl group.

Applications in Drug Discovery & Medicinal Chemistry

The this compound scaffold is not merely a chemical curiosity; it is a validated core in numerous therapeutic programs, particularly in oncology. Its value stems from its ability to mimic the purine core of ATP and form critical hydrogen bonds within enzyme active sites.

Diagram: Role as a Kinase Inhibitor Scaffold

Caption: Interaction model of the 2-phenylpyrimidine scaffold in a kinase active site.

-

Kinase Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Bcr-Abl.[10][11][12] The pyrimidine core often forms one or more hydrogen bonds with the kinase hinge region, while the phenyl group occupies a hydrophobic pocket.

-

Deubiquitinase (DUB) Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies.[5]

-

Antiproliferative Agents: Numerous studies have demonstrated the antiproliferative effects of 2-phenylpyrimidine derivatives against various cancer cell lines.[13][14] This activity is often linked to the inhibition of key signaling pathways controlling cell division and survival.

The amine at the 5-position and the phenyl ring serve as versatile chemical handles for synthetic elaboration, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound of significant academic and industrial importance. Its physicochemical properties—moderate lipophilicity, weak basicity, and rich spectroscopic features—make it an attractive and tractable starting point for chemical synthesis. Its true power lies in its proven utility as a privileged scaffold in drug discovery, offering a robust framework for the design of potent and selective enzyme inhibitors. This guide provides the foundational knowledge necessary for researchers to effectively utilize and innovate with this valuable chemical entity.

References

- PubChem. 2-(3-methylbutyl)-N-phenylpyrimidin-5-amine. [Link]

- MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

- ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

- Taylor & Francis Online. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]

- PubMed. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]

- PubMed.

- MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

- ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)

- Semantic Scholar.

- ACS Publications.

- ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]

- SpectraBase. 2-Pyrimidinamine, 5-methyl-4-phenyl-. [Link]

- RSC Publishing.

- RSC Publishing.

- PubChem. N-Phenyl-2-pyrimidinamine. [Link]

- IJIRSET. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

- Chemistry LibreTexts. Spectroscopy of Amines. [Link]

- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

- PubChem. 2-Methylpyrimidin-5-amine. [Link]

- PubChem. 5-Phenylpyrimidin-4-amine. [Link]

- PubChem. Pyrimidin-5-amine. [Link]

Sources

- 1. 59808-52-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 59808-52-5 [chemicalbook.com]

- 3. This compound 95% | CAS: 59808-52-5 | AChemBlock [achemblock.com]

- 4. N-Phenyl-2-pyrimidinamine | C10H9N3 | CID 11643997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to 2-Phenylpyrimidin-5-amine: Molecular Structure, Properties, and Synthesis for Drug Discovery Professionals

Executive Summary: The phenylpyrimidinamine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to target a wide array of protein kinases. This guide provides an in-depth technical examination of a foundational member of this class, 2-Phenylpyrimidin-5-amine (CAS: 59808-52-5). We will dissect its molecular architecture, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis and characterization. This document is intended to serve as a practical resource for researchers and drug development professionals leveraging this high-value scaffold in their discovery pipelines.

The Significance of the Phenylpyrimidinamine Scaffold in Oncology

The pyrimidine ring is a recurring motif in molecules essential to life, including nucleic acids and vitamins. In drug discovery, its derivatives have proven to be exceptionally versatile. Specifically, the 2-phenylpyrimidinamine core has emerged as a critical pharmacophore in the development of targeted cancer therapies. Its structural arrangement allows it to function as an effective hinge-binder within the ATP-binding pocket of numerous protein kinases, leading to potent and often selective inhibition.

This scaffold is the backbone of several successful kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of Aurora kinases, c-Met, and Polo-like kinase 4 (PLK4), all of which are critical regulators of cell cycle and division, and are frequently dysregulated in cancer.[1][2][3][4] The strategic importance of this scaffold lies in its synthetic tractability and the rich structure-activity relationships that can be explored through substitution on the phenyl and pyrimidine rings. This guide focuses on the parent compound, this compound, providing the foundational knowledge required for its use as a strategic building block.

Molecular Structure and Physicochemical Properties

Molecular Architecture

This compound is an aromatic heterocyclic compound composed of a central pyrimidine ring substituted with a phenyl group at the C2 position and an amine group at the C5 position.[5] This arrangement confers a rigid, largely planar geometry that is conducive to binding within the flat, aromatic-rich active sites of kinases. The amine group provides a crucial hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, features that are fundamental to its biological activity.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 59808-52-5 | [5][6][7] |

| Molecular Formula | C₁₀H₉N₃ | [5][7] |

| Molecular Weight | 171.20 g/mol | [7][8] |

| SMILES | NC1=CN=C(C2=CC=CC=C2)N=C1 | [5] |

| Physical Form | Solid | |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Predicted XLogP3 | 2.1 | [8] |

| Storage Conditions | Room temperature, sealed in dry, dark place | [7] |

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utilization of any chemical scaffold. The most robust approach for constructing the C-C bond between the pyrimidine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at the C2-phenyl bond. This identifies a halogenated aminopyrimidine and phenylboronic acid as readily available starting materials, making the Suzuki coupling an ideal synthetic route.

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a reliable method for the synthesis of this compound from commercially available precursors. The choice of a Suzuki coupling is justified by its high functional group tolerance (protecting the amine is unnecessary), mild reaction conditions, and generally high yields.[9]

Reaction Scheme: 2-chloro-5-aminopyrimidine + Phenylboronic acid → this compound

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried round-bottom flask, add 2-chloro-5-aminopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Causality: The base is crucial for the transmetalation step of the catalytic cycle, forming the active boronate species.

-

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. An inert atmosphere is essential for maintaining catalytic activity.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Trustworthiness: Continuous monitoring provides a self-validating system, ensuring the reaction proceeds to completion and preventing the formation of side products from prolonged heating.

-

-

Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. A combination of spectroscopic and chromatographic methods must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Protons on the phenyl ring will appear as multiplets in the ~7.4-8.2 ppm range. The two non-equivalent protons on the pyrimidine ring should appear as distinct singlets, likely downfield due to the electron-withdrawing nature of the ring nitrogens. The C5-amine protons (NH₂) will typically present as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: Based on the molecule's asymmetry, ten distinct carbon signals are expected in the ¹³C NMR spectrum.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass is 171.0796 g/mol .[10] In electrospray ionization (ESI) positive mode, the primary observed species would be the protonated molecular ion [M+H]⁺ at m/z 172.087.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) will provide a quantitative measure of purity, which should be >95% for use in further applications.

Applications in Medicinal Chemistry: A Versatile Scaffold

This compound is more than a standalone molecule; it is a strategic starting point for building libraries of potential drug candidates. Its structure contains multiple points for diversification, allowing chemists to fine-tune pharmacological properties.

Caption: Key diversification points on the phenylpyrimidinamine scaffold.

-

Substitution on the Phenyl Ring (R¹): The phenyl ring can be readily substituted to explore interactions with specific sub-pockets of a kinase active site. This is a common strategy to enhance potency and selectivity.[9]

-

Modification of the C5-Amine (R²): The exocyclic amine group can be acylated, alkylated, or used in further coupling reactions. These modifications often project into solvent-exposed regions of the binding site, providing a powerful handle to improve pharmacokinetic properties such as solubility and metabolic stability.[11]

The development of potent inhibitors against targets like Bcr-Abl and various Aurora kinases has heavily relied on these diversification strategies, underscoring the scaffold's value.[2][12]

Conclusion

This compound is a foundational building block in contemporary drug discovery, particularly in the pursuit of novel kinase inhibitors. Its straightforward synthesis via robust cross-coupling chemistry, combined with its proven utility as a pharmacophore, makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, properties, and a validated synthetic protocol, offering researchers and drug development professionals the essential knowledge to confidently incorporate this high-value scaffold into their research and development programs.

References

- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

- Fancelli, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

- Gao, Y., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry. [Link]

- Li, J., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 598777, 2-Amino-4-phenylpyrimidine. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11643997, N-Phenyl-2-pyrimidinamine. [Link]

- ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)

- Tron, G. C., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem. [Link]

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 59808-52-5 | AChemBlock [achemblock.com]

- 6. This compound | 59808-52-5 [chemicalbook.com]

- 7. 59808-52-5|this compound|BLD Pharm [bldpharm.com]

- 8. N-Phenyl-2-pyrimidinamine | C10H9N3 | CID 11643997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Phenylpyrimidin-5-amine

Abstract

2-Phenylpyrimidin-5-amine is a critical heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this pivotal intermediate. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of the most prevalent synthetic routes, offering researchers and drug development professionals the foundational knowledge required for efficient and scalable synthesis.

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The pyrimidine ring is a fundamental motif in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine.[3] In drug discovery, the substituted pyrimidine scaffold is a "privileged structure" due to its ability to form key hydrogen bond interactions with biological targets.[4][5] Specifically, the this compound core is integral to a range of targeted therapeutics. Its structure allows for precise modification at the 5-amino group and the phenyl ring, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis is therefore the first step in the development of novel therapeutics based on this scaffold.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic approach to this compound reveals a primary disconnection strategy centered on the formation of the pyrimidine ring. The most logical and widely adopted method is a [3+3] cyclocondensation reaction. This involves reacting a three-atom component that provides the N1-C2-N3 segment with a three-carbon (C4-C5-C6) electrophilic synthon.

The N1-C2-N3 fragment is typically sourced from benzamidine, which provides the 2-phenyl substituent directly. The challenge lies in selecting an appropriate C4-C5-C6 precursor that incorporates or can be readily converted to the 5-amino group.

Caption: Retrosynthetic disconnection of this compound.

Based on this analysis, two primary synthetic strategies emerge:

-

Strategy A: Direct Cyclocondensation with an Aminated C3 Synthon. This is the most direct approach, where the C3 precursor already contains the amino group or a masked equivalent.

-

Strategy B: Cyclocondensation followed by Functional Group Interconversion. This route involves forming a pyrimidine ring with a different substituent at the C5 position (e.g., a nitro or cyano group) which is subsequently converted to the desired amine.

Synthetic Strategy A: Direct Cyclocondensation

The condensation of benzamidine with a β-enaminone or a related 1,3-dielectrophile is a cornerstone of pyrimidine synthesis.[5] This approach offers an efficient and atom-economical pathway to the desired product.

Mechanistic Rationale

The reaction proceeds via a sequence of addition and elimination steps. First, the nucleophilic nitrogen of benzamidine attacks one of the electrophilic carbons of the C3 synthon. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable pyrimidine ring. A base is typically required to liberate the free benzamidine from its more stable hydrochloride salt.

Caption: Workflow for the synthesis of a 5-substituted 2-phenylpyrimidine.

Detailed Experimental Protocol (Example)

This protocol describes a common variation where a 5-nitropyrimidine is synthesized first, which is then reduced to the target amine.

Step 1: Synthesis of 2-Phenyl-5-nitropyrimidine

-

Reagent Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add benzamidine hydrochloride. Stir the suspension for 30 minutes at room temperature.

-

Addition: Add a solution of 1-(dimethylamino)-2-nitroethylene in ethanol dropwise to the benzamidine suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 2-phenyl-5-nitropyrimidine. The product can be further purified by recrystallization from ethanol.

Step 2: Reduction to this compound

-

Setup: Suspend the 2-phenyl-5-nitropyrimidine in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

Reduction: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain this compound, which can be purified by column chromatography or recrystallization.

Synthetic Strategy B: Alternative C3 Synthons and Multi-Component Reactions

While the nitro-substituted precursor is common, other C3 synthons can be employed. Multi-component reactions (MCRs) offer an alternative, convergent approach. For instance, a pseudo-five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and ammonium acetate can yield highly substituted pyrimidines.[6]

Another established method involves the reaction of chalcones (α,β-unsaturated ketones) with benzamidine hydrochloride.[3][7] This [3+3] annulation-oxidation process is often facilitated by an eco-friendly catalyst like choline hydroxide.[7]

Protocol Example: Chalcone-Based Synthesis

-

Mixing: In a flask, combine the appropriate chalcone, benzamidine hydrochloride, and choline hydroxide in a 1:1.2:1 molar ratio.

-

Reaction: Heat the mixture, often under solvent-free conditions or in a green solvent like ethanol, for a specified time. Monitor by TLC.

-

Workup: After cooling, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the substituted 2-phenylpyrimidine. Subsequent functional group manipulation would be required to install the 5-amino group.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

| Parameter | Strategy A (Nitro Intermediate) | Strategy B (Chalcone Route) |

| Convergence | Linear, two-step process | Convergent, often one-pot for the core |

| Starting Materials | Benzamidine, nitroalkenes | Benzamidine, chalcones (from aldehydes & ketones) |

| Yield | Generally moderate to good over two steps | Can be high for the cyclization step |

| Scalability | Well-established and scalable | Scalable, especially with greener catalysts |

| Versatility | Primarily for 5-amino products | Allows for diverse substitution at C4/C6 |

| Safety Concerns | Use of H₂ gas for reduction | Depends on specific chalcone precursors |

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of benzamidine with a suitable three-carbon synthon. The route via a 5-nitro-2-phenylpyrimidine intermediate followed by catalytic hydrogenation is a robust and widely-used method that provides direct access to the target compound. Alternative methods, such as those employing chalcones or other multi-component strategies, offer greater flexibility for creating diverse libraries of analogues but may require additional steps to install the C5-amino functionality. The selection of the optimal synthetic pathway will ultimately be guided by the specific goals of the research program, balancing factors of efficiency, cost, safety, and substrate availability.

References

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications.

- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.

- Reaction involved in synthesis of pyrimidine derivatives. ResearchGate.

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.

- 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. ResearchGate.

- Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research.

- Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. NINGBO INNO PHARMCHEM CO.,LTD.

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.

- Synthetic routes for the 2, 3, and 5. ResearchGate.

- Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate.

- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open.

- Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Semantic Scholar.

Sources

- 1. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Phenylpyrimidin-5-amine: A Technical Guide

Introduction

2-Phenylpyrimidin-5-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrimidine ring linked to a phenyl group and bearing an amine functionality, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the experimental considerations for acquiring and interpreting this information.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic signatures. The molecule consists of a phenyl ring attached to the 2-position of a pyrimidine ring, with an amine group at the 5-position. This arrangement of aromatic and heteroaromatic rings, along with the primary amine, gives rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl and pyrimidine rings, as well as the amine group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet | 7-8 |

| Phenyl-H (meta) | 7.4 - 7.6 | Triplet | 7-8 |

| Phenyl-H (para) | 7.3 - 7.5 | Triplet | 7-8 |

| Pyrimidine-H4/H6 | 8.5 - 8.7 | Singlet | - |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

Interpretation:

-

The protons on the phenyl ring will appear as a complex multiplet or as distinct doublet and triplets, characteristic of a monosubstituted benzene ring. The ortho protons are expected to be the most deshielded due to their proximity to the electron-withdrawing pyrimidine ring.

-

The two equivalent protons on the pyrimidine ring (H4 and H6) are expected to appear as a sharp singlet in the downfield region due to the deshielding effect of the two nitrogen atoms.

-

The amine protons will likely appear as a broad singlet. The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. Addition of D₂O will cause the disappearance of this signal, confirming its assignment.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho) | 128 - 130 |

| Phenyl-C (meta) | 128 - 130 |

| Phenyl-C (para) | 130 - 132 |

| Pyrimidine-C2 | 160 - 165 |

| Pyrimidine-C4/C6 | 155 - 160 |

| Pyrimidine-C5 | 130 - 135 |

Interpretation:

-

The carbon atoms of the phenyl ring will have chemical shifts in the aromatic region (120-140 ppm).

-

The carbon atoms of the pyrimidine ring are significantly deshielded by the nitrogen atoms, and their signals will appear further downfield. C2, being bonded to two nitrogen atoms and the phenyl group, is expected to be the most deshielded. C4 and C6 will also be in the downfield region. C5, attached to the amine group, will be more shielded relative to the other pyrimidine carbons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for compounds with amine groups as it can help in observing the N-H protons.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1650-1580 | N-H bend | Medium-Strong |

| 1600-1450 | C=C and C=N stretch (aromatic and heteroaromatic rings) | Strong |

| 1335-1250 | Aromatic C-N stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

-

The presence of the primary amine group (-NH₂) will be indicated by two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond is expected around 1650-1580 cm⁻¹.[2]

-

The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings will appear in the 3100-3000 cm⁻¹ region.

-

Strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.

-

A strong band in the 1335-1250 cm⁻¹ region is expected for the aromatic C-N stretch.[2]

-

The substitution pattern of the phenyl ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular formula of this compound is C₁₀H₉N₃, and its molecular weight is approximately 171.20 g/mol .

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 170 | [M-H]⁺ |

| 144 | [M-HCN]⁺ |

| 116 | [M-C₂H₃N₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 171, confirming the molecular weight of the compound.

-

A peak at m/z 170, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also likely.

-

Fragmentation of the pyrimidine ring may lead to the loss of HCN (27 Da), resulting in a fragment at m/z 144.

-

Further fragmentation could involve the cleavage of the bond between the phenyl and pyrimidine rings, leading to a prominent peak for the phenyl cation at m/z 77.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into an electron ionization (EI) source.

-

For less volatile samples or to obtain a soft ionization, electrospray ionization (ESI) coupled with liquid chromatography (LC) can be employed. The sample would be dissolved in a suitable solvent like methanol or acetonitrile.

-

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is useful for obtaining structural information from the fragment ions.

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which would be observed at m/z 172.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are then detected, and a mass spectrum is generated.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, along with the detailed experimental protocols, offer valuable insights for researchers working with this important chemical entity. Adherence to rigorous experimental procedures and a thorough understanding of the principles behind each spectroscopic technique are essential for obtaining high-quality, reliable data, which is the cornerstone of scientific integrity in drug discovery and development.

References

- Sunway Pharm Ltd. This compound. (URL: [Link])

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (URL: [Link])

- International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (URL: [Link])

- UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. (URL: [Link])

- PubChem. 5-Phenylpyrimidin-4-amine. (URL: [Link])

Sources

Topic: Solubility Profiling of 2-Phenylpyrimidin-5-amine for Drug Development Applications

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability.[1][2] 2-Phenylpyrimidin-5-amine, as a member of the versatile pyrimidine class of compounds, represents a scaffold of significant interest in medicinal chemistry.[3][4][5] This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility profile of this compound. Eschewing a simple data sheet, this document outlines the theoretical underpinnings, critical physicochemical considerations, and robust experimental protocols necessary for generating reliable and reproducible solubility data. We detail the "gold standard" Shake-Flask method for thermodynamic solubility and higher-throughput assays for kinetic solubility, complete with step-by-step instructions and guidelines for analytical quantification using HPLC and UV-Vis spectroscopy.

The Central Role of Solubility in Drug Discovery

In the path from discovery to clinical application, a molecule's physicochemical properties dictate its fate. Among these, solubility is a paramount parameter. Low aqueous solubility can lead to poor absorption, insufficient bioavailability, and erratic dose-response relationships, ultimately causing promising candidates to fail.[1] For scaffolds like this compound, which are foundational in the development of targeted therapies such as kinase inhibitors, a thorough understanding of solubility is not merely procedural—it is fundamental to success.[3][6] This guide provides the strategic and technical framework for establishing a comprehensive solubility profile.

Foundational Physicochemical Characterization

Before embarking on solubility measurements, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern how this compound will behave in different solvent systems and pH conditions.

-

Ionization Constant (pKa): As an amine-containing compound, this compound is a weak base. Its pKa value will determine the pH at which the molecule transitions between its neutral and protonated (ionized) forms. The ionized form is typically much more water-soluble than the neutral form. Therefore, measuring pH-dependent solubility is critical, and this can be effectively achieved through methods like potentiometric titration.[7][8]

-

Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP for the neutral species) is a measure of a compound's lipophilicity. It provides a strong indication of its likely solubility in organic versus aqueous solvents. LogD is the partition coefficient at a specific pH, accounting for both neutral and ionized species.

-

Solid-State Properties (Polymorphism): Organic molecules can often crystallize in multiple distinct forms, known as polymorphs.[9][10] Each polymorph can have a different crystal lattice energy, leading to significant differences in physical properties, including melting point and, crucially, solubility.[11] The most stable polymorph is generally the least soluble. It is imperative during solubility studies to characterize the solid form both before and after the experiment (e.g., via polarized-light microscopy or PXRD) to ensure that a phase transition to a different polymorphic form has not occurred.[12]

The interplay of these properties dictates the solubility behavior of this compound, as illustrated in the diagram below.

Caption: Key physicochemical properties influencing solubility.

Kinetic vs. Thermodynamic Solubility: Choosing the Right Assay

Solubility can be measured in two primary contexts, each relevant to a different stage of drug development.[13][14]

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1] It is not a true equilibrium value but is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[12]

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase. The Shake-Flask method is the universally recognized "gold standard" for determining this value.[14][15] It is more time- and resource-intensive but provides the definitive data needed for pre-formulation and lead optimization.[13]

The choice of which assay to perform depends on the research objective.

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocols

The following sections provide detailed, self-validating protocols for determining the solubility of this compound.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility and is considered the most reliable standard.[14][15]

Principle: An excess of the solid compound is agitated in a chosen solvent for an extended period to ensure equilibrium is reached between the undissolved solid and the saturated solution.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain visible at the end of the experiment. A starting point is 2-5 mg per mL of solvent.

-

Causality: Using an excess ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[15]

-

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours. Some systems may require 48-72 hours to reach equilibrium.

-

Causality: Extended agitation is required to overcome the kinetic barriers of dissolution and ensure a true thermodynamic equilibrium is achieved.[13]

-

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Self-Validation: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.[12] The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution & Analysis: Accurately dilute the filtered saturate with an appropriate solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method (see Section 5.0) to determine the concentration.

-

Solid-State Verification (Self-Validation): After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a technique like polarized-light microscopy or PXRD to confirm that the crystal form has not changed during the experiment.[12]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. rheolution.com [rheolution.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. enamine.net [enamine.net]

- 14. tandfonline.com [tandfonline.com]

- 15. dissolutiontech.com [dissolutiontech.com]

The 2-Phenylpyrimidin-5-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyrimidin-5-amine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides a comprehensive analysis of the known and potential biological activities associated with this privileged core structure. We will delve into its significant anticancer and antifungal properties, supported by mechanistic insights and structure-activity relationship (SAR) studies. Furthermore, we will explore the scaffold's potential as a source of novel anti-inflammatory and antimicrobial agents. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics, offering detailed experimental protocols and a critical evaluation of the existing data to inspire future investigations.

Introduction: The Pyrimidine Nucleus and the Rise of a Privileged Scaffold

Pyrimidine, a fundamental heterocyclic aromatic compound, is a ubiquitous component of essential biomolecules, including nucleic acids and vitamins.[1] This inherent biological relevance has positioned pyrimidine derivatives as a fertile ground for the discovery of novel therapeutic agents.[1] The this compound core, a specific iteration of this versatile nucleus, has garnered significant attention due to its presence in a number of potent and selective inhibitors of various enzymes, particularly kinases. This guide will systematically explore the therapeutic potential of this scaffold, highlighting its demonstrated efficacy and future promise.

Anticancer Activity: Targeting the Engines of Malignancy

The this compound scaffold has proven to be a highly effective framework for the development of potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which 2-phenylpyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and tumor development.

-

Aurora Kinase Inhibition: Derivatives of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have been identified as potent inhibitors of Aurora A and B kinases.[1][2] These kinases are critical for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells.[2]

-

Cyclin-Dependent Kinase (CDK) Inhibition: The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has also been shown to be a potent inhibitor of CDKs, particularly CDK9.[3] Inhibition of CDK9 can down-regulate the transcription of anti-apoptotic proteins, leading to apoptosis in cancer cells.

-

Bruton's Tyrosine Kinase (BTK) Inhibition: Novel 2-phenyl pyrimidine derivatives have been designed as potent BTK inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

-

Polo-like Kinase 4 (PLK4) Inhibition: A series of potent PLK4 inhibitors with an aminopyrimidine core have been developed. PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers.

-

USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a regulator of DNA damage response and a promising anticancer target.

The following diagram illustrates the central role of the this compound scaffold in inhibiting various kinases involved in cancer progression.

Caption: Inhibition of multiple oncogenic pathways by the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the structural requirements for potent anticancer activity of this compound derivatives.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence activity. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, variation of substituents on the 6-phenyl ring did not markedly alter the preference for c-Src over Wee1 kinase inhibition.

-

Substitution on the Pyrimidine Ring: Modifications to the pyrimidine ring are also critical. For example, in 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the introduction of a small, electron-withdrawing cyano group at the C5 position of the pyrimidine ring enhances CDK9 inhibitory activity.[4]

-

The Amine Linker: The amine at the 5-position provides a crucial anchor point for further derivatization, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-phenylpyrimidine derivatives against various cancer cell lines.

| Compound Class | Target | Cell Line | IC50 / GI50 (µM) | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Non-small cell lung cancer | Nanomolar range | [5] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | HCT-116 (Colon) | 0.04 - 0.09 | [3][6] |

| 2-phenyl pyrimidine derivative | BTK | HL60, Raji, Ramos (Leukemia) | 3.66 - 6.98 | |

| Pyrimidin-2-amine derivative | PLK4 | Breast cancer cells | 0.0067 | [7] |

| 2-phenylpyrimidine coumarin | Telomerase | CNE2, KB, Cal27 | Not specified |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-